molecular formula C8H15N3O5 B1336510 H-Thr-Gly-Gly-OH CAS No. 66592-75-4

H-Thr-Gly-Gly-OH

Cat. No. B1336510
CAS RN: 66592-75-4
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-FBCQKBJTSA-N
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Description

“H-Thr-Gly-Gly-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The synthesis of peptides like “H-Thr-Gly-Gly-OH” involves overcoming statistical and chemical challenges . The statistical challenge arises from the fact that a mixture of equal molar amounts of amino acids would generate multiple different peptides . The chemical challenge arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To overcome these challenges, selective acylation of a free amine is performed .


Molecular Structure Analysis

The structure of peptides like “H-Thr-Gly-Gly-OH” is influenced by the presence of proline and hydroxyproline . The collagen triple helix is characterized by the repeating sequence motif Gly-Xaa-Yaa, where Xaa and Yaa are typically proline and (2S,4R)-4-hydroxyproline (4®Hyp), respectively .


Chemical Reactions Analysis

The chemical reactions involved in the formation of peptides like “H-Thr-Gly-Gly-OH” include the formation of amide bonds between the NH2 group of one amino acid and the CO2H group of another . This process requires selective acylation of a free amine and activation of a specific carboxyl reactant .

Scientific Research Applications

Conformation-dependent Hydrogen Abstraction Reactions

A study by Owen et al. (2012) explores the hydrogen abstraction reactions by hydroxyl radicals in different conformations of amino acid residues like Gly and Ala. This research is crucial in understanding peptide and protein unfolding processes, which are significant in diseases like Alzheimer's where amyloidogenic peptides are involved (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

1H NMR Spectroscopy of Disordered Peptides

Merutka, Dyson, and Wright (1995) utilized 1D and 2D 1H NMR spectroscopy to study disordered linear peptides, including H-Thr-Gly-Gly-OH, focusing on proton chemical shifts. This method is significant in understanding peptide structure and dynamics (Merutka, Dyson, & Wright, 1995).

Structural Analysis of Glycine-containing Tripeptides

Koleva, Kolev, and Spiteller (2006) analyzed the hydrogensquarates of glycine-containing tripeptides, including H-Thr-Gly-Gly-OH. Their work employed a variety of techniques like quantum chemical calculations and spectroscopy, contributing to the understanding of peptide structure and interaction (Koleva, Kolev, & Spiteller, 2006).

Kinetics of Chromium-glycinato Complexes

Research by Kita et al. (2011) on chromium-glycinato complexes, including studies involving Gly, provides insights into the kinetics and reaction mechanisms in both acidic and alkaline media. This is important for understanding metal-peptide interactions in various conditions (Kita, Marai, Muzioł, & Lenart, 2011).

Hydroxyl Radical Chemistry in Environmental Contexts

Gligorovski et al. (2015) discuss the role of hydroxyl radicals in various environmental systems, including biological systems where they impact immunity metabolism. This research is relevant for understanding the environmental and biological implications of hydroxyl radical chemistry (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Collagen Hyperstability Induced by Aza-Glycine

Zhang, Malamakal, and Chenoweth (2015) demonstrate that substitution of glycine with aza-glycine in collagen can lead to increased interfacial cross-strand hydrogen bonds, contributing to hyperstability in collagen's triple-helical form. This is a significant advancement in understanding and manipulating biopolymer systems (Zhang, Malamakal, & Chenoweth, 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426331
Record name SCHEMBL2550240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Thr-Gly-Gly-OH

CAS RN

66592-75-4
Record name Glycine, N-(N-threonylglycyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCHEMBL2550240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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